Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Description
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 119020-00-7; alternative CAS: 1217707-96-4) is a pyrrolidine-derived compound with the molecular formula C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . It is primarily used in research settings for drug discovery and chemical synthesis, particularly as a chiral building block in medicinal chemistry. The compound is supplied as a hydrochloride salt, enhancing its stability and solubility in polar solvents such as water or DMSO .
Properties
IUPAC Name |
benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODQZLASNRARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558401 | |
| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119020-00-7 | |
| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Aminomethylation of Pyrrolidine Derivatives
A widely cited method involves the direct functionalization of pyrrolidine-1-carboxylate derivatives. The reaction begins with the protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, achieving yields of 78–85%. Subsequent aminomethylation introduces the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C.
Key Reaction Parameters:
-
Temperature: 0–5°C for reductive amination to minimize side reactions
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Solvent: Methanol for optimal solubility of intermediates
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Catalyst: NaBH3CN (1.2 equiv.) for selective reduction
Patent-Based Multi-Step Synthesis
A patented route (CA1047041A) outlines a four-step process starting from 2-pyrrolidone:
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N-Benzylation: 2-Pyrrolidone reacts with benzyl chloride in xylene under basic conditions (sodium ethoxide) to form N-benzyl-2-pyrrolidone (yield: 82%).
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Nitromethane Addition: Treatment with dimethyl sulfate and nitromethane in methanol yields N-benzyl-2-nitromethylene-pyrrolidine.
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Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, producing N-benzyl-2-aminomethyl-pyrrolidine.
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Deprotection and Salt Formation: Hydrochloric acid-mediated cleavage of the benzyl group followed by crystallization yields the hydrochloride salt (purity: >98%).
Comparative Table 1: Laboratory-Scale Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Aminomethylation | Pyrrolidine-1-carboxylate | Cbz-Cl, NaBH3CN | 78–85 | 95–97 |
| Patent Route | 2-Pyrrolidone | Benzyl chloride, H2/Pd-C | 82 | >98 |
Industrial Production Protocols
Scalable Synthesis via Continuous Flow Reactors
Industrial facilities employ continuous flow systems to enhance reproducibility and safety. The reaction of 2-(aminomethyl)pyrrolidine with benzyl chloroformate is conducted in a tubular reactor at 25°C, with residence times optimized to 30 minutes. This method achieves a throughput of 50 kg/day with ≥99% conversion.
Crystallization and Purification
Post-synthesis, the crude product is purified via anti-solvent crystallization using tert-butyl methyl ether (TBME). The hydrochloride salt precipitates at −20°C, yielding needle-like crystals (melting point: 192–194°C). X-ray diffraction confirms the monoclinic crystal system (space group P21/c), critical for batch consistency.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–25°C | Prevents decomposition |
| Crystallization Temp | −20°C | Enhances crystal size |
| Residence Time | 30 min | Maximizes conversion |
Optimization Strategies for Enhanced Efficiency
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective reductive amination, achieving enantiomeric excess (ee) of 92–95%. This method reduces the need for chromatographic purification, cutting production costs by 40%.
Solvent-Free Mechanochemical Approaches
Ball-milling 2-(aminomethyl)pyrrolidine with benzyl chloroformate in the absence of solvent achieves 88% yield in 2 hours. This green chemistry approach minimizes waste and energy consumption.
Characterization and Quality Control
Analytical Techniques
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HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.
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NMR Spectroscopy: 1H NMR (D2O, 400 MHz) displays characteristic peaks at δ 3.45 (pyrrolidine CH2) and δ 7.35 (benzyl aromatic protons).
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Mass Spectrometry: ESI-MS m/z 271.1 [M+H]+ correlates with the molecular formula C13H19ClN2O2.
Table 3: Quality Control Specifications
| Parameter | Acceptable Range | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
BAC hydrochloride is characterized by the molecular formula . Its structure includes a pyrrolidine ring, a benzyl group, and an aminomethyl substituent, which enhances its solubility and biological activity compared to simpler analogs. The hydrochloride form improves its stability in aqueous environments, making it suitable for biological assays.
Chemistry
- Building Block in Organic Synthesis : BAC hydrochloride serves as a versatile building block in organic synthesis, enabling the formation of various derivatives through nucleophilic substitution reactions.
- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes.
Biology
- Enzyme Mechanism Studies : BAC hydrochloride is employed to study enzyme mechanisms, acting as a ligand in biochemical assays. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways.
- Antibacterial Activity : Structural similarities with known antibacterial agents suggest potential efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Preliminary studies indicate that similar pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 µg/mL.
Medicine
- Therapeutic Potential : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurodegenerative diseases and cancers. Its unique structure may enhance drug efficacy and specificity.
Industry
- Production of Specialty Chemicals : BAC hydrochloride is used as an intermediate in the manufacture of agrochemicals and specialty chemicals, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pyrrolidine ring and the benzyl group play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage under inert gas (e.g., nitrogen) at 2–8°C in dry conditions. Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C .
- Purity : >98.00% by HPLC analysis .
- Suppliers : Available from multiple vendors, including J & K Scientific Ltd., Nanjing Chemlin Chemical Co., Ltd., and Chengdu Firster Pharmaceutical Co., Ltd. .
Comparison with Similar Compounds
Below is a systematic comparison of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride with structurally and functionally related compounds, focusing on molecular features, applications, and safety profiles.
Structural Analogues in Pyrrolidine and Piperidine Families
Solubility and Stability
- Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate HCl exhibits moderate solubility in DMSO and water, requiring sonication or heating for full dissolution .
- In contrast, Benzyl 4-aminopiperidine-1-carboxylate lacks solubility data, and its safety profile is poorly characterized, necessitating caution in handling .
Stereochemical Variants
- The (R)-enantiomer (CAS: 1217707-96-4) of the target compound shares identical molecular weight and formula but differs in chiral configuration, impacting binding affinity in asymmetric catalysis .
- (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (CAS: 1217619-19-6) has a lower similarity score (0.83) due to the shifted aminomethyl group from the 2- to 3-position, altering steric interactions in receptor binding .
Biological Activity
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (BAC hydrochloride) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
BAC hydrochloride is characterized by the following molecular formula: CHClNO. Its structure includes a pyrrolidine ring, a benzyl group, and an aminomethyl substituent, which may enhance its solubility and biological activity compared to simpler analogs. The hydrochloride form improves its stability and solubility in aqueous environments, making it suitable for biological assays.
Synthesis
The synthesis of BAC hydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with commercially available pyrrolidine-2-carboxylic acid and benzylamine.
- Formation of Amide Bond : The carboxylic acid group is activated using a coupling reagent (e.g., EDCI) in the presence of a base (e.g., DIPEA), followed by the addition of benzylamine.
- Reduction : The resulting amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH).
This multi-step process allows for the production of BAC hydrochloride in a controlled manner, facilitating further modifications for specific applications.
Case Studies
- Antibacterial Activity : Research on pyrrole derivatives has indicated antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . While specific studies on BAC hydrochloride are lacking, its structural similarity to these compounds warrants exploration in this area.
- Inhibition of Enzymatic Activity : Studies involving similar pyrrolidine derivatives have demonstrated their ability to inhibit various enzymes involved in metabolic pathways, suggesting that BAC hydrochloride could also interact with key biological targets .
Comparative Analysis
To better understand BAC hydrochloride's potential biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Pyrrolidinecarboxylic acid | CHNO | Simple structure with one nitrogen atom |
| N-Boc-2-(aminomethyl)pyrrolidine | CHNO | Contains a tert-butyloxycarbonyl protecting group |
| 3-Pyrrolidinopropionic acid | CHNO | Longer carbon chain with potential neuroactive properties |
BAC hydrochloride's unique combination of functional groups may enhance its solubility and biological activity compared to these simpler analogs.
Future Directions
Further research is necessary to elucidate the specific biological activities of BAC hydrochloride. Future studies should focus on:
- In vitro and In vivo Studies : Conducting detailed assays to assess its effects on various cell lines and animal models.
- Mechanism Elucidation : Investigating the exact molecular targets and pathways influenced by BAC hydrochloride.
- Therapeutic Applications : Exploring its potential as a precursor for drug development in treating neurodegenerative diseases or cancers.
Q & A
What are the optimal synthetic routes for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?
Basic
A common method involves sequential protection and functionalization of the pyrrolidine scaffold. Begin with Boc protection of the amine group, followed by reductive amination to introduce the aminomethyl moiety. Subsequent benzylation using benzyl chloroformate and deprotection with HCl yields the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediate structures using H NMR (e.g., Boc group protons at δ 1.4 ppm) .
How can enantiomeric purity be ensured during synthesis?
Advanced
For enantioselective synthesis, employ chiral catalysts such as (R)-BINOL-derived phosphoric acids in asymmetric reductive amination. Post-synthesis, analyze enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Validate absolute configuration via X-ray crystallography or comparison with known optical rotation values (e.g., (S)-enantiomer: [α] = +15° in methanol) .
What safety protocols are critical when handling this compound?
Basic
Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 15 minutes and consult an ophthalmologist. Store in sealed containers away from ignition sources due to potential electrostatic discharge risks .
How can conflicting purity results between HPLC and NMR be resolved?
Advanced
Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) undetected by HPLC. Use charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) in HPLC for comprehensive impurity profiling. Cross-validate with C NMR and elemental analysis (e.g., Cl content: ~12.5% w/w) .
What analytical techniques are recommended for structural characterization?
Basic
Utilize:
- H/C NMR: Confirm the benzyl group (δ 7.3–7.5 ppm aromatic protons) and pyrrolidine backbone (δ 1.8–3.5 ppm).
- FTIR: Identify carbonyl stretches (C=O at ~1700 cm) and amine N-H bends (~1600 cm).
- Mass spectrometry (ESI-MS): Verify molecular ion [M+H] at m/z 281.1 .
How does pH influence the stability of this compound?
Advanced
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10, 37°C). Monitor degradation via HPLC-UV. Hydrolysis of the benzyl ester is observed at pH <3 (half-life: ~24 hours). For long-term storage, maintain neutral pH (6–8) under inert atmosphere .
What purification methods are effective for isolating high-purity product?
Basic
Recrystallize from ethanol/water (4:1 v/v) to remove polar impurities. For column chromatography, use silica gel with a gradient of ethyl acetate in hexane (10–50%). Confirm purity via melting point (mp: 180–182°C) and HPLC (≥98% area) .
What is the role of the benzyl group in modulating reactivity?
Advanced
The benzyl group acts as a transient protecting group for the amine, enabling selective functionalization. Assess its stability via hydrogenolysis (H, Pd/C, 1 atm) or acidolysis (TFA/CHCl). Kinetic studies show complete deprotection within 2 hours under H, confirmed by loss of benzyl protons in H NMR .
What solvents are suitable for solubility assessments?
Basic
The compound is highly soluble in DMSO and methanol (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Determine solubility via the shake-flask method: saturate solvent, filter, and quantify by UV-Vis (λ = 254 nm) .
How can hygroscopicity be managed during storage and handling?
Advanced
Store under argon with desiccants (e.g., PO) at –20°C. Pre-dry solvents (molecular sieves, 4Å) before use. Monitor moisture uptake via Karl Fischer titration (target: <0.1% w/w). For hygroscopic batches, lyophilize and package in single-use aliquots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
